molecular formula C10H14N2O2 B1416375 N-isobutyl-2-nitroaniline CAS No. 55432-22-9

N-isobutyl-2-nitroaniline

Cat. No. B1416375
CAS RN: 55432-22-9
M. Wt: 194.23 g/mol
InChI Key: XLGCTQLWXUOYSE-UHFFFAOYSA-N
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Description

“N-isobutyl-2-nitroaniline” (IBNA) is a yellow crystalline compound. It belongs to the family of nitroanilines and has the molecular formula C10H14N2O2 .


Synthesis Analysis

The synthesis of nitroanilines, including N-isobutyl-2-nitroaniline, involves various methods. One common method is the reaction of 2-nitrochlorobenzene with ammonia . Another approach involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst .


Molecular Structure Analysis

The molecular structure of N-isobutyl-2-nitroaniline consists of a nitro group (-NO2) attached to an aniline derivative. The molecular weight is 194.23 g/mol.


Chemical Reactions Analysis

Nitroanilines can undergo various chemical reactions. For instance, they can be reduced to amino compounds using sodium borohydride as a reducing agent . The reduction of 4-nitroaniline and 2-nitroaniline using synthesized copper ferrite nanoparticles has been studied extensively .

Scientific Research Applications

Environmental and Biological Impact Studies

  • Neurotoxicological Effects of Anesthetics : Research on inhalation anesthetics, including nitrous oxide and isoflurane, has shown potential neurotoxic effects in developing primates. This could be relevant for understanding the broader impact of related nitroaniline compounds in biological systems (Zou et al., 2011).

  • Reduction of Environmental Contaminants : Studies have focused on the catalytic reduction of nitroaniline compounds, including N-isobutyl-2-nitroaniline, to less toxic products. This is crucial for environmental remediation and pollution control (Naseem, Begum, & Farooqi, 2017).

Advanced Material Development

  • Catalytic Reduction Applications : Research on the use of novel nanocatalysts for the reduction of nitroanilines, including N-isobutyl-2-nitroaniline, highlights potential applications in environmental cleanup and chemical processing (Mahmoud et al., 2021).

  • Electronic and Optical Properties : Investigations into the hyperpolarizabilities of nitroanilines have implications for their use in electronic and optical materials. These studies contribute to the development of advanced materials with unique electrical and optical characteristics (Oudar & Chemla, 1977).

Wastewater Treatment Technologies

  • Nitroaniline Degradation in Wastewater : Research on membrane-aerated biofilm reactors for treating nitroaniline-contaminated wastewater demonstrates significant advancements in water treatment technologies. These methods offer efficient removal of toxic nitroaniline compounds, including N-isobutyl-2-nitroaniline, from industrial effluents (Mei et al., 2020).

Future Directions

The reduction of nitroanilines, a highly toxic pollutant, into less harmful or useful counterparts is a significant area of research . Various methods for conversion and removal have been explored, and the use of chemical reduction to produce non-toxic or low-toxic amino compounds is seen as beneficial .

properties

IUPAC Name

N-(2-methylpropyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCTQLWXUOYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SM Chiacchiera, JO Singh, JD Anunziata… - Journal of the Chemical …, 1987 - pubs.rsc.org
The kinetics of the reactions of 1,2-dinitrobenzene with n-butyl-, s-butyl-, isobutyl-, n-propyl-, and isopropyl-amine in n-hexane at various temperatures have been investigated. The …
Number of citations: 23 pubs.rsc.org
N Perin, L Hok, A Beč, L Persoons, E Vanstreels… - European Journal of …, 2021 - Elsevier
… 3.20 g (16.5 mmol) of N-isobutyl-2-nitroaniline 3 and a solution of 22.30 g (98.8 mmol) SnCl2 × 2H2O in methanol (43 mL) and concentrated HCl (43 mL) were heated under reflux for …
Number of citations: 24 www.sciencedirect.com
CD Aretz, MJ Morwitzer, AG Sanford… - ACS infectious …, 2019 - ACS Publications
Mosquito-borne arboviral diseases such as Zika, dengue fever, and chikungunya are transmitted to humans by infected adult female Aedes aegypti mosquitoes and affect a large …
Number of citations: 5 pubs.acs.org
A Beč, M Mioč, B Bertoša, M Kos… - Journal of Enzyme …, 2022 - Taylor & Francis
… N-Isobutyl-2-nitroaniline 3. Compound 3 was prepared from 1 (0.50 g, 3.2 mmol) and isobutylamine (1.60 ml, 15.9 mmol) after 3 h of irradiation to yield 0.60 g (94%) of orange oil. H …
Number of citations: 1 www.tandfonline.com
S Cai, X Yang, P Chen, X Liu, J Zhou, H Zhang - Bioorganic Chemistry, 2020 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) plays a vital role in tumor immune escape and has emerged as a promising target for cancer immunotherapy. In this study, a novel series of …
Number of citations: 12 www.sciencedirect.com

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